molecular formula C52H58O19S6 B3116125 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI) CAS No. 214144-11-3

1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)

Cat. No.: B3116125
CAS No.: 214144-11-3
M. Wt: 1179.4 g/mol
InChI Key: FCWJZVHUZYAODT-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI) is a useful research compound. Its molecular formula is C52H58O19S6 and its molecular weight is 1179.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(4-methylphenyl)sulfonyloxy-2-[[3-(4-methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propoxy]methyl]-2-[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H58O19S6/c1-39-7-19-45(20-8-39)72(53,54)66-33-51(34-67-73(55,56)46-21-9-40(2)10-22-46,35-68-74(57,58)47-23-11-41(3)12-24-47)31-65-32-52(36-69-75(59,60)48-25-13-42(4)14-26-48,37-70-76(61,62)49-27-15-43(5)16-28-49)38-71-77(63,64)50-29-17-44(6)18-30-50/h7-30H,31-38H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWJZVHUZYAODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC(COS(=O)(=O)C2=CC=C(C=C2)C)(COS(=O)(=O)C3=CC=C(C=C3)C)COS(=O)(=O)C4=CC=C(C=C4)C)(COS(=O)(=O)C5=CC=C(C=C5)C)COS(=O)(=O)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H58O19S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1179.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI) , commonly referred to as Dipentaerythritol , is a polyol with significant applications in various fields, including pharmaceuticals and materials science. This article aims to explore its biological activity, synthesizing findings from diverse research sources.

Basic Information

  • Chemical Formula : C10H22O7
  • Molecular Weight : 254.2775 g/mol
  • CAS Registry Number : 126-58-9

Structure

Dipentaerythritol features multiple hydroxymethyl groups and a complex structure that contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Recent studies have indicated that 1,3-propanediol derivatives exhibit antimicrobial properties. For instance, poly(1,3-propanediol citrate) films demonstrated significant biocompatibility and antimicrobial activity, making them suitable for biomedical applications such as wound dressings and implants .

Biocompatibility

Research into the biocompatibility of 1,3-propanediol has shown promising results. It has been evaluated in various cell culture studies where it exhibited low cytotoxicity and favorable interaction with cellular components. This characteristic is particularly valuable for its use in drug delivery systems and as a component in medical devices .

Thermal Stability

1,3-Propanediol has been proposed as a substitute for propylene glycol in e-liquids due to its superior thermal stability. Studies indicate that it produces fewer thermal decomposition by-products compared to traditional carriers like glycerol and propylene glycol when heated . This stability is crucial for ensuring the safety and efficacy of products intended for inhalation.

Study on E-Liquids

A study conducted on the use of 1,3-propanediol in electronic cigarette formulations highlighted its potential as a safer alternative to propylene glycol. The findings suggested improved thermal profiles and reduced harmful by-products during vaporization .

Biocompatibility Assessment

In another study focusing on poly(1,3-propanediol citrate), researchers evaluated the material's mechanical properties alongside its biocompatibility in vitro. The results indicated that the material supports cell growth and exhibits antimicrobial properties, making it suitable for soft tissue engineering applications .

Comparison of Biological Activities

Property1,3-PropanediolPropylene Glycol
Antimicrobial ActivityYes (moderate)Limited
BiocompatibilityHighModerate
Thermal StabilitySuperiorModerate
CytotoxicityLowModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)
Reactant of Route 2
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1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)

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